molecular formula C8H11NO2S B13503563 4-(1,3-Thiazol-2-yl)oxan-4-ol

4-(1,3-Thiazol-2-yl)oxan-4-ol

Cat. No.: B13503563
M. Wt: 185.25 g/mol
InChI Key: WHOMAYRRFFNNPA-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound that features both a thiazole ring and an oxane (tetrahydropyran) ring The thiazole ring contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-ol typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production of thiazole derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Thiazol-2-yl)oxan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

4-(1,3-Thiazol-2-yl)oxan-4-ol can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug

Uniqueness

What sets this compound apart is its unique combination of the thiazole and oxane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)oxan-4-ol

InChI

InChI=1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2

InChI Key

WHOMAYRRFFNNPA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=NC=CS2)O

Origin of Product

United States

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